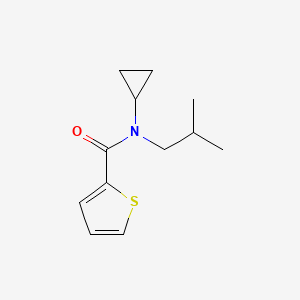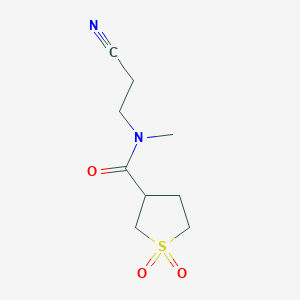
2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid, also known as TSB or thiophene sulfonamide, is a synthetic organic compound that has gained attention in scientific research due to its potential therapeutic applications. TSB is a sulfonamide derivative that possesses anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce the production of pro-inflammatory cytokines. 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid has also been found to reduce the expression of certain genes involved in inflammation and cell survival. In vivo studies have demonstrated that 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid can reduce tumor growth in mice and decrease the severity of inflammation in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid in lab experiments is its wide range of potential therapeutic applications. 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid has been shown to have anti-tumor, anti-inflammatory, and antibacterial activity, making it a promising candidate for the development of new drugs. Another advantage of using 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid in lab experiments is its relatively low toxicity. 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid has been found to have low toxicity in vitro and in vivo studies, making it a safe compound to use in lab experiments. However, one limitation of using 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid in lab experiments is its limited solubility in water. 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid is only sparingly soluble in water, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several future directions for the study of 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid. One area of research is the development of new drugs based on 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid. 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the study of the mechanism of action of 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid. Although some progress has been made in understanding the mechanism of action of 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid, further research is needed to fully elucidate its mode of action. Finally, more research is needed to determine the safety and efficacy of 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid in clinical trials. Clinical trials will be necessary to determine whether 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid is a safe and effective drug for the treatment of cancer, inflammation, and bacterial infections.
Conclusion
In conclusion, 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid has been shown to have anti-tumor, anti-inflammatory, and antibacterial activity, making it a promising candidate for the development of new drugs. The synthesis of 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid involves the reaction of 2-hydroxy-5-nitrobenzoic acid with thiophene-3-ethanamine followed by the reaction with sulfamic acid. Although some progress has been made in understanding the mechanism of action of 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid, further research is needed to fully elucidate its mode of action. Finally, more research is needed to determine the safety and efficacy of 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid in clinical trials.
Métodos De Síntesis
The synthesis of 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid involves the reaction of 2-hydroxy-5-nitrobenzoic acid with thiophene-3-ethanamine in the presence of sulfuric acid. The nitro group is reduced to an amine group, and the resulting compound is then treated with sulfamic acid to yield 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid. The synthesis of 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid can also be achieved by reacting 2-hydroxy-5-chlorobenzoic acid with thiophene-3-ethanamine followed by the reaction with sulfamic acid.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the research areas where 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid has been studied include cancer, inflammation, and bacterial infections. 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid has been shown to have anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-Hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
2-hydroxy-5-(2-thiophen-3-ylethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S2/c15-12-2-1-10(7-11(12)13(16)17)21(18,19)14-5-3-9-4-6-20-8-9/h1-2,4,6-8,14-15H,3,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYIXWGCRDRUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCC2=CSC=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B7567833.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine](/img/structure/B7567839.png)

![N-[(3-fluorophenyl)methyl]-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine](/img/structure/B7567855.png)
![5-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7567860.png)
![5,6-dimethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567863.png)


![4-[[Methyl(propanoyl)amino]methyl]benzoic acid](/img/structure/B7567906.png)
![4-[[(1,5-Dimethylpyrrole-2-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567920.png)